molecular formula C22H14ClN3OS2 B10978431 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10978431
M. Wt: 436.0 g/mol
InChI Key: RNJOXADEQSQCSB-UHFFFAOYSA-N
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Description

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, and reacting it with a chlorinated aromatic compound under acidic conditions to form the benzothiazole ring.

    Synthesis of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The benzothiazole and quinoline intermediates are then coupled using a suitable coupling reagent, such as EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of benzothiazole and thiophene rings may enhance these activities, making this compound a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinoline derivatives are known for their ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple aromatic rings suggests potential for intercalation into DNA or binding to enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Benzothiazole Derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis.

    Thiophene Derivatives: Such as pioglitazone, used in the treatment of diabetes.

Uniqueness

What sets N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer a range of biological activities and physicochemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H14ClN3OS2

Molecular Weight

436.0 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H14ClN3OS2/c1-12-6-9-19(28-12)18-11-15(14-4-2-3-5-16(14)24-18)21(27)26-22-25-17-8-7-13(23)10-20(17)29-22/h2-11H,1H3,(H,25,26,27)

InChI Key

RNJOXADEQSQCSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl

Origin of Product

United States

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